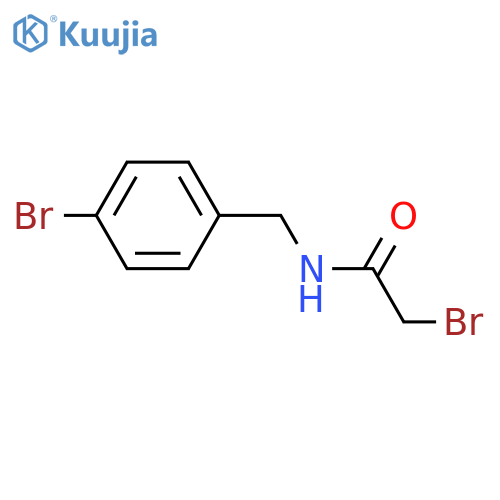Cas no 70110-31-5 (2-Bromo-n-(4-bromobenzyl)acetamide)

70110-31-5 structure
商品名:2-Bromo-n-(4-bromobenzyl)acetamide
CAS番号:70110-31-5
MF:C9H9Br2NO
メガワット:306.981860876083
CID:5057374
2-Bromo-n-(4-bromobenzyl)acetamide 化学的及び物理的性質
名前と識別子
-
- 2-Bromo-n-(4-bromobenzyl)acetamide
- 2-bromo-N-[(4-bromophenyl)methyl]acetamide
-
- インチ: 1S/C9H9Br2NO/c10-5-9(13)12-6-7-1-3-8(11)4-2-7/h1-4H,5-6H2,(H,12,13)
- InChIKey: XNQHQAIQNUYJGI-UHFFFAOYSA-N
- ほほえんだ: BrC1C=CC(=CC=1)CNC(CBr)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 167
- トポロジー分子極性表面積: 29.1
- 疎水性パラメータ計算基準値(XlogP): 2.5
2-Bromo-n-(4-bromobenzyl)acetamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | B181790-250mg |
2-Bromo-N-(4-bromobenzyl)acetamide |
70110-31-5 | 250mg |
$ 220.00 | 2022-06-07 | ||
| abcr | AB561233-5g |
2-Bromo-N-(4-bromobenzyl)acetamide; . |
70110-31-5 | 5g |
€637.00 | 2024-04-16 | ||
| abcr | AB561233-500mg |
2-Bromo-N-(4-bromobenzyl)acetamide; . |
70110-31-5 | 500mg |
€205.00 | 2024-04-16 | ||
| Ambeed | A779702-1g |
2-BRomo-n-(4-bromobenzyl)acetamide |
70110-31-5 | 95% | 1g |
$178.0 | 2024-04-17 | |
| A2B Chem LLC | BA35311-500mg |
2-Bromo-n-(4-bromobenzyl)acetamide |
70110-31-5 | >95% | 500mg |
$412.00 | 2024-04-19 | |
| A2B Chem LLC | BA35311-5g |
2-Bromo-n-(4-bromobenzyl)acetamide |
70110-31-5 | >95% | 5g |
$787.00 | 2024-04-19 | |
| A2B Chem LLC | BA35311-1g |
2-Bromo-n-(4-bromobenzyl)acetamide |
70110-31-5 | >95% | 1g |
$439.00 | 2024-04-19 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1741053-1g |
2-Bromo-n-(4-bromobenzyl)acetamide |
70110-31-5 | 98% | 1g |
¥1246.00 | 2024-05-03 | |
| TRC | B181790-500mg |
2-Bromo-N-(4-bromobenzyl)acetamide |
70110-31-5 | 500mg |
$ 365.00 | 2022-06-07 | ||
| abcr | AB561233-1g |
2-Bromo-N-(4-bromobenzyl)acetamide; . |
70110-31-5 | 1g |
€237.00 | 2024-04-16 |
2-Bromo-n-(4-bromobenzyl)acetamide 関連文献
-
Kui-Suo Yang,Yi-Lian Li,Yang-Yang Ma,Li-Na Feng,An-Ping Wu,Yan Qiao,Jin-Rong Bao,Wen-Xian Li,Xiao-Wei Zhu,Ran-Bo Yu CrystEngComm, 2018,20, 6351-6357
-
Irina V. Vidiasheva,Maxim A. Kurochkin,Oksana A. Mayorova,Maria V. Lomova,Sergey V. German,Dmitry N. Khalenkow,Mikhail N. Zharkov,Andre G. Skirtach Biomater. Sci., 2018,6, 2219-2229
-
Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917
-
4. Structural characterization of ZnS nanocrystals with a conic head using HR–TEM and HAADF tomography†Masato Uehara,Yusuke Nakamura,Satoshi Sasaki,Hiroyuki Nakamura CrystEngComm, 2011,13, 5998-6001
-
5. Spectroscopic studies of the optical properties of carbon dots: recent advances and future prospectsQingnan Zhao,Wei Song,Bing Zhao,Bai Yang Mater. Chem. Front., 2020,4, 472-488
70110-31-5 (2-Bromo-n-(4-bromobenzyl)acetamide) 関連製品
- 1270453-60-5(4-4-(pyrrolidin-2-yl)phenylmorpholine)
- 1935341-05-1(5-amino-3-(bromomethyl)-4-cyanothiophene-2-carboxylic acid)
- 2171141-84-5((2S,3R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamido-3-hydroxybutanoic acid)
- 1443341-38-5(furan-2-yl-(3-propan-2-yloxyphenyl)methanol)
- 396724-96-2(methyl 5-phenyl-3-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamidothiophene-2-carboxylate)
- 2094028-97-2(N-[(1S,2R)-2-[4-(1-Hydroxy-1-methylethyl)-1H-1,2,3-triazol-1-yl]cyclohexyl]-2-propenamide)
- 1702061-14-0(1-(pentan-2-yl)cyclobutylmethanamine)
- 29839-61-0(1-oxaspiro4.5decan-3-ol)
- 2731007-42-2(methyl 3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoate)
- 845799-66-8(1-3-(propan-2-yloxy)propyl-3-(thiophene-2-sulfonyl)-1H-pyrrolo2,3-bquinoxalin-2-amine)
推奨される供給者
Amadis Chemical Company Limited
(CAS:70110-31-5)2-Bromo-n-(4-bromobenzyl)acetamide

清らかである:99%
はかる:1g
価格 ($):160.0